molecular formula C15H14N2OS B188273 Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine CAS No. 6634-87-3

Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine

Cat. No.: B188273
CAS No.: 6634-87-3
M. Wt: 270.4 g/mol
InChI Key: QUFFMFMGOVRDIM-UHFFFAOYSA-N
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Description

Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine is a compound that belongs to the class of benzothiazole derivatives Benzothiazole is a versatile pharmacophore known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine typically involves the reaction of 2-aminobenzenethiol with a substituted aldehyde under specific conditions. One efficient method is the grindstone technique, which is a green and environmentally friendly approach. This method involves fine grinding of the reactants using a mortar and pestle in the presence of a catalyst such as urea nitrate under solvent-free conditions . Other catalysts that have been used include ZnO nanoparticles, tetrabutylammonium bromide, and TiO2 .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalyst and reaction conditions can be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzothiazole derivatives.

Scientific Research Applications

Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.

    6-Chloro-2-hydrazinobenzothiazole: Evaluated for its antimicrobial activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-2-18-12-9-7-11(8-10-12)16-15-17-13-5-3-4-6-14(13)19-15/h3-10H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFFMFMGOVRDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283956
Record name Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6634-87-3
Record name NSC34474
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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